molecular formula C15H16N2O4S B2528346 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide CAS No. 942011-26-9

2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2528346
CAS No.: 942011-26-9
M. Wt: 320.36
InChI Key: POAOYNWPWBYAJR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a benzamide moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Preparation of 3,5-dimethoxybenzoic acid: This can be synthesized from 3,5-dimethoxytoluene through oxidation reactions.

    Formation of 3,5-dimethoxybenzamide: The 3,5-dimethoxybenzoic acid is then converted to 3,5-dimethoxybenzamide by reacting with ammonia or an amine derivative.

    Synthesis of N-methylthiophene-3-carboxamide: This involves the reaction of thiophene-3-carboxylic acid with methylamine.

    Coupling Reaction: Finally, the 3,5-dimethoxybenzamide is coupled with N-methylthiophene-3-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Shares the benzamide moiety but lacks the thiophene ring.

    N-methylthiophene-3-carboxamide: Contains the thiophene ring but lacks the benzamide moiety.

    2,3-Dimethoxybenzamide: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of the benzamide and thiophene moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-16-14(19)12-4-5-22-15(12)17-13(18)9-6-10(20-2)8-11(7-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAOYNWPWBYAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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